

Application Notes: abc99 for Live-Cell Imaging of Lysosomal Dynamics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: abc99

Cat. No.: B3026260

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

abc99 is a novel, cell-permeable fluorescent probe specifically designed for the selective visualization and tracking of lysosomes in living cells. This probe exhibits a significant increase in fluorescence intensity within the acidic environment of the lysosome, making it a highly specific and sensitive tool for studying lysosomal biology, including trafficking, acidification, and storage diseases. Its unique photophysical properties and low cytotoxicity make it ideal for long-term, time-lapse imaging experiments. These characteristics position **abc99** as a valuable tool in fundamental cell biology research and for screening potential therapeutic agents that target lysosomal function.

Key Features

- **High Specificity:** **abc99** selectively accumulates in lysosomes, providing clear and distinct labeling with minimal off-target fluorescence.
- **pH-Sensitivity:** The probe's fluorescence is significantly enhanced in the acidic lumen of lysosomes (pH 4.5-5.0), leading to a high signal-to-noise ratio.
- **Low Cytotoxicity:** Cells treated with **abc99** at recommended concentrations exhibit normal morphology and viability, making it suitable for extended live-cell imaging studies.

- **Photostability:** **abc99** demonstrates robust resistance to photobleaching, allowing for prolonged and repeated imaging without significant signal loss.
- **Compatibility:** The probe can be used in conjunction with other fluorescent markers for multi-color imaging experiments and is suitable for use in various cell types.

Applications

- **Lysosomal Trafficking and Dynamics:** Visualize the movement, fusion, and fission of lysosomes in real-time.
- **Drug-Induced Lysosomotropism:** Assess the accumulation of candidate drug compounds within lysosomes.
- **Lysosomal Storage Disorders:** Investigate the pathological changes in lysosomal morphology and function associated with various diseases.
- **Autophagy Studies:** Monitor the fusion of autophagosomes with lysosomes to form autolysosomes.
- **High-Content Screening:** Quantify changes in lysosomal content and morphology in response to genetic or chemical perturbations.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **abc99**, providing a basis for experimental design and data interpretation.

Table 1: Photophysical Properties of **abc99**

Property	Value
Excitation (Maximum)	488 nm
Emission (Maximum)	520 nm
Quantum Yield (in acidic buffer, pH 5.0)	~0.85
Molar Extinction Coefficient	~75,000 M ⁻¹ cm ⁻¹
Optimal Concentration Range	50 - 200 nM

Table 2: Performance in Live-Cell Imaging

Parameter	HeLa Cells
Staining Time	15 - 30 minutes
Signal-to-Noise Ratio	> 20-fold increase upon lysosomal accumulation
Cell Viability (24h)	> 95% at 200 nM
Photostability	< 10% signal loss after 60 min continuous imaging
Co-localization with LysoTracker™ Red	> 0.9 (Pearson's Coefficient)

Experimental Protocols

Protocol 1: Staining of Adherent Cells with abc99

Materials:

- **abc99** stock solution (1 mM in DMSO)
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
- Phosphate-buffered saline (PBS), pre-warmed to 37°C
- Adherent cells cultured on glass-bottom dishes or chamber slides

- Fluorescence microscope equipped for live-cell imaging

Procedure:

- Cell Preparation: Culture adherent cells on a suitable imaging vessel until they reach the desired confluency (typically 50-70%).
- Preparation of Staining Solution: Prepare a fresh staining solution by diluting the **abc99** stock solution in pre-warmed live-cell imaging medium to a final concentration of 100 nM.
- Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the **abc99** staining solution to the cells and incubate for 20 minutes at 37°C in a 5% CO₂ incubator.
- Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.
- Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for FITC/GFP (Excitation: ~488 nm, Emission: ~520 nm).

Protocol 2: Time-Lapse Imaging of Lysosomal Dynamics

Materials:

- Cells stained with **abc99** (as per Protocol 1)
- Environmental chamber for the microscope to maintain 37°C and 5% CO₂

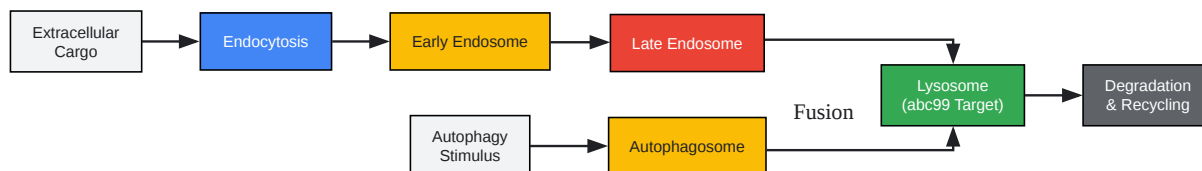
Procedure:

- Microscope Setup: Place the imaging dish with **abc99**-stained cells on the microscope stage within the environmental chamber. Allow the temperature and atmosphere to equilibrate for at least 15 minutes.
- Image Acquisition: Acquire images at desired time intervals (e.g., every 5 seconds for fast dynamics or every 5 minutes for slower processes) using the lowest possible laser power to minimize phototoxicity.

- **Data Analysis:** Analyze the resulting image series to track the movement, size, and intensity of individual lysosomes over time.

Visualizations

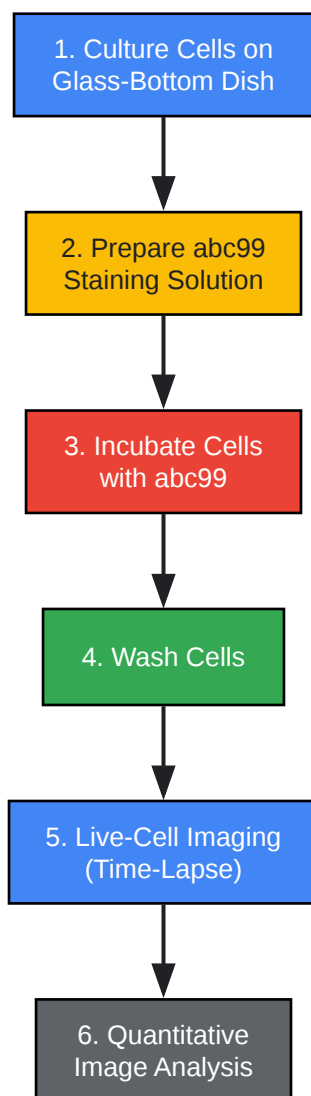
Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Simplified overview of endocytic and autophagic pathways converging at the lysosome.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for live-cell imaging of lysosomes using **abc99**.

- To cite this document: BenchChem. [Application Notes: abc99 for Live-Cell Imaging of Lysosomal Dynamics]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3026260#abc99-for-live-cell-imaging-techniques\]](https://www.benchchem.com/product/b3026260#abc99-for-live-cell-imaging-techniques)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com